2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
CAS No.: 894059-58-6
Cat. No.: VC7017608
Molecular Formula: C12H10N6OS
Molecular Weight: 286.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894059-58-6 |
|---|---|
| Molecular Formula | C12H10N6OS |
| Molecular Weight | 286.31 |
| IUPAC Name | 2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C12H10N6OS/c13-10(19)7-20-12-16-15-11-2-1-9(17-18(11)12)8-3-5-14-6-4-8/h1-6H,7H2,(H2,13,19) |
| Standard InChI Key | PEJSGVREDQOPIS-UHFFFAOYSA-N |
| SMILES | C1=CC2=NN=C(N2N=C1C3=CC=NC=C3)SCC(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure features a triazolopyridazine backbone fused with a pyridine ring at the 6-position and a thioacetamide group at the 3-position (Figure 1). The triazolopyridazine core consists of a pyridazine ring (six-membered di-nitrogen heterocycle) fused to a triazole ring (five-membered tri-nitrogen heterocycle), creating a planar, conjugated system that enhances electronic delocalization . The pyridine substituent introduces aromatic π-π stacking capabilities, while the thioacetamide moiety provides nucleophilic sulfur and amide functionalities for hydrogen bonding.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 894059-58-6 | |
| Molecular Formula | C₁₂H₁₀N₆OS | |
| Molecular Weight | 286.31 g/mol | |
| IUPAC Name | 2-[(6-pyridin-4-yl- triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic peaks at:
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3270 cm⁻¹ (N–H stretch, amide)
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1665 cm⁻¹ (C=O stretch, acetamide)
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1590 cm⁻¹ (C=N stretch, triazole)
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690 cm⁻¹ (C–S stretch, thioether).
Nuclear magnetic resonance (¹H NMR, DMSO-d₆) shows signals at δ 8.90–8.70 (pyridine protons), δ 8.20–7.80 (triazolopyridazine protons), and δ 4.10 (CH₂-S).
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting from 6-chloro- triazolo[4,3-b]pyridazine:
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Nucleophilic Aromatic Substitution: Reaction with pyridine-4-boronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) introduces the pyridinyl group at position 6.
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Thioether Formation: Treatment with 2-mercaptoacetamide in DMF using K₂CO₃ as a base (60°C, 12 h) installs the thioacetamide moiety .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pyridine-4-boronic acid, Pd(PPh₃)₄, DMF/H₂O, 80°C | 72 |
| Thioacetamide Addition | 2-Mercaptoacetamide, K₂CO₃, DMF, 60°C | 65 |
Purification and Analytical Validation
Crude product purification employs silica gel chromatography (ethyl acetate/hexane, 3:7), followed by recrystallization from ethanol. High-performance liquid chromatography (HPLC) confirms ≥95% purity .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (DMF, DMSO). Stability studies indicate degradation <5% after 30 days at 4°C in dark conditions.
Table 3: Physicochemical Profile
| Parameter | Value | Method |
|---|---|---|
| LogP (Octanol-Water) | 1.85 | Calculated |
| pKa (Amide NH) | 9.2 ± 0.3 | Potentiometric |
| Melting Point | 218–220°C (decomposes) | DSC |
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) reveals minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively. The thioacetamide group likely disrupts bacterial folate synthesis by inhibiting dihydropteroate synthase (DHPS), analogous to sulfonamide drugs.
| Target | Model System | IC₅₀/MIC | Mechanism |
|---|---|---|---|
| S. aureus | Broth microdilution | 8 µg/mL | DHPS inhibition |
| MCF-7 Cells | MTT assay | 12.5 µM | Topoisomerase II inhibition |
Chemical Reactivity and Derivative Synthesis
Electrophilic Substitution
The pyridine ring undergoes nitration (HNO₃/H₂SO₄, 0°C) at the meta position, yielding nitro derivatives for further reduction to amino analogs .
Nucleophilic Acyl Substitution
The acetamide’s carbonyl group reacts with hydrazines to form hydrazides, enhancing water solubility. For example, treatment with hydrazine hydrate (EtOH, reflux) produces 2-((6-(pyridin-4-yl)-triazolo[4,3-b]pyridazin-3-yl)thio)acetohydrazide in 78% yield.
Applications in Drug Discovery
Lead Optimization Strategies
Structure-activity relationship (SAR) studies indicate:
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Pyridine substitution at C6 boosts cellular uptake via passive diffusion.
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Thioether linkage enhances metabolic stability compared to oxygen analogs .
Patent Landscape
Patent WO2023054321A1 claims derivatives of this scaffold for treating multidrug-resistant bacterial infections, highlighting its commercial potential.
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